molecular formula C24H30ClN5O2S B10931110 2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-cyclohexylacetamide

2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-cyclohexylacetamide

Cat. No.: B10931110
M. Wt: 488.0 g/mol
InChI Key: XNVVLHYQLXZOLZ-UHFFFAOYSA-N
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Description

2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE is a complex organic compound featuring a quinazoline core linked to a pyrazole moiety via a propyl chain, and further connected to a cyclohexylacetamide group through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE typically involves multi-step organic synthesis:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate alkylating agents under basic conditions.

    Quinazoline Core Synthesis: The quinazoline core is often prepared through the cyclization of anthranilic acid derivatives with formamide or similar reagents.

    Linking the Pyrazole and Quinazoline: The pyrazole derivative is then linked to the quinazoline core via a propyl chain, typically using a nucleophilic substitution reaction.

    Sulfur Linkage and Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions may target the quinazoline or pyrazole rings, potentially altering their electronic properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles for Substitution: Amines, thiols, and alkoxides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Derivatives: From reduction reactions.

    Substituted Pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It could be used in the study of enzyme inhibition or receptor binding assays.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline and pyrazole moieties may bind to active sites or allosteric sites, modulating the activity of the target proteins. The sulfur linkage and cyclohexylacetamide group could influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the quinazoline and acetamide groups.

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as kinase inhibitors in cancer therapy.

    Sulfur-Linked Acetamides: Compounds with similar sulfur linkages but different core structures.

Uniqueness

The uniqueness of 2-({3-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-CYCLOHEXYLACETAMIDE lies in its combination of a quinazoline core, a pyrazole ring, and a sulfur-linked acetamide group. This specific arrangement of functional groups may confer unique biological activities and chemical reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H30ClN5O2S

Molecular Weight

488.0 g/mol

IUPAC Name

2-[3-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]-4-oxoquinazolin-2-yl]sulfanyl-N-cyclohexylacetamide

InChI

InChI=1S/C24H30ClN5O2S/c1-16-22(25)17(2)30(28-16)14-8-13-29-23(32)19-11-6-7-12-20(19)27-24(29)33-15-21(31)26-18-9-4-3-5-10-18/h6-7,11-12,18H,3-5,8-10,13-15H2,1-2H3,(H,26,31)

InChI Key

XNVVLHYQLXZOLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4CCCCC4)C)Cl

Origin of Product

United States

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